N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 5-methoxybenzofuran moiety at position 4 and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group at position 2. The methoxy group on the benzofuran ring enhances electron-donating effects, while the benzodioxine moiety contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-25-14-3-5-16-13(8-14)10-18(28-16)15-11-29-21(22-15)23-20(24)12-2-4-17-19(9-12)27-7-6-26-17/h2-5,8-11H,6-7H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGDMWKLCPSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves the coupling of the benzofuran and thiazole intermediates with the benzodioxine moiety under dehydrative conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole ring is synthesized via condensation reactions. A representative pathway involves:
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Cyclocondensation : Reaction of 5-methoxybenzofuran-2-carbaldehyde with thiourea derivatives in acidic conditions to form the thiazole core.
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Coupling Reactions : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the 4-position of the thiazole.
Table 1: Thiazole Ring Formation Conditions
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | AcOH, 80°C, 12 hrs | 68–72% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C | 55–60% |
Thiazole Ring Modifications
The thiazole ring undergoes electrophilic and nucleophilic substitutions:
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Oxidation : Treatment with H₂O₂ in acetic acid converts the thiazole sulfur to sulfoxide (30% H₂O₂, 60°C, 75% yield) or sulfone derivatives (excess H₂O₂, 80°C, 62% yield).
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Nucleophilic Substitution : Amines or alcohols displace halides at the 2-position under basic conditions (e.g., K₂CO₃, DMF, 70°C).
Table 2: Thiazole Oxidation Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 60°C | Sulfoxide derivative | 75% | |
| H₂O₂ (excess), HCl, 80°C | Sulfone derivative | 62% |
Carboxamide Reactivity
The carboxamide group participates in hydrolysis and coupling:
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Acidic Hydrolysis : Reflux with 6M HCl converts the carboxamide to a carboxylic acid (85% yield).
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Amide Coupling : HATU/DIPEA-mediated coupling with amines forms secondary amides (e.g., 78% yield with benzylamine).
Table 3: Carboxamide Transformations
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis (to carboxylic acid) | 6M HCl, reflux, 6 hrs | 85% | |
| Amide Coupling | HATU, DIPEA, DMF, rt, 24 hrs | 78% |
Benzodioxine Ring Reactions
The dihydrobenzodioxine moiety exhibits stability under mild conditions but undergoes:
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Reduction : NaBH₄ selectively reduces the dioxine ring’s carbonyl group (methanol, 0°C, 70% yield).
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 6-position (52% yield) .
Table 4: Benzodioxine Ring Modifications
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 hrs | 52% | |
| Reduction | NaBH₄, MeOH, 0°C, 4 hrs | 70% |
Biological Activity and Stability
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Metabolic Stability : The methoxy group on benzofuran resists hepatic demethylation, enhancing in vivo stability.
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Photodegradation : Exposure to UV light (λ = 254 nm) triggers cleavage of the thiazole ring, forming sulfonic acid derivatives (t₁/₂ = 4.2 hrs).
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole and benzofuran have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain thiazolidinone derivatives showed potent inhibition against protein kinases involved in cancer progression, suggesting a potential pathway for developing new anticancer agents .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology. These findings highlight the potential for this compound in developing treatments aimed at neuroprotection .
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have shown that thiazole-based compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This mechanism suggests that this compound may be beneficial in treating chronic inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Antitumor Activity
A recent study focused on synthesizing a library of thiazolidinone compounds and evaluating their effects on tumor cell lines such as Huh7 D12 and MDA-MB 231. Among these compounds, some exhibited nanomolar IC50 values against specific protein kinases involved in tumor growth regulation. This study underscores the importance of structural modifications to enhance anticancer efficacy .
Case Study 2: Neuroprotective Mechanisms
In another investigation into neuroprotective mechanisms, researchers examined the ability of related benzofuran compounds to inhibit amyloid-beta aggregation in vitro. The results indicated a significant reduction in aggregation rates when treated with these compounds, suggesting a promising avenue for Alzheimer's treatment development .
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in cell signaling pathways . The thiazole ring can bind to metal ions, affecting metalloprotein functions . Overall, the compound exerts its effects by modulating various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Core Heterocycles :
- The target compound’s 1,3-thiazole core is shared with EN300-266092 and the pyridine-carboxamide analog from . However, substituents diverge significantly: the target features benzofuran and benzodioxine, while others incorporate triazoles () or pyridines ().
- Compounds like [7–9] () utilize 1,2,4-triazole-thione rings, which exhibit tautomerism between thiol and thione forms—a feature absent in the target compound .
Substituent Effects :
- The 5-methoxybenzofuran group in the target compound introduces electron-donating properties, contrasting with the chloropyridine in EN300-266092, which enhances electrophilicity.
- Benzodioxine in the target and EN300-266092 contributes to planar aromaticity but differs in substitution patterns (carboxamide vs. acetamide).
Synthetic Routes :
- highlights base-mediated cyclization (e.g., NaOH for triazole formation), whereas the target compound may require Friedel-Crafts or Suzuki-Miyaura coupling for benzofuran assembly .
Spectral and Physicochemical Comparisons
Table 2: Spectral Data for Key Functional Groups
Key Observations:
IR Spectroscopy :
- The target’s benzodioxine C-O stretching (~1250 cm⁻¹) aligns with C=S vibrations in triazole-thiones (1247–1255 cm⁻¹), but the absence of S-H bands (~2500–2600 cm⁻¹) in the target distinguishes it from thiol tautomers .
- The carboxamide C=O in the target (expected ~1680 cm⁻¹) is comparable to hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹) but absent in triazole derivatives due to cyclization .
¹H-NMR :
- Benzofuran protons in the target (δ 6.8–7.5) differ from the pyridine protons in EN300-266092 (δ 8.5–9.0). Thiazole CH signals (δ ~8.1–8.3) are consistent across analogs.
Tautomerism and Stability
- Unlike triazole-thiones [7–9] (), which exist in thione-thiol equilibrium, the target compound lacks tautomeric flexibility due to its rigid benzofuran-thiazole framework. This rigidity may enhance metabolic stability compared to triazole derivatives .
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a benzofuran moiety and a thiazole ring, which may contribute to its pharmacological properties. Research into its biological activity has indicated promising avenues for applications in antibacterial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is , with a molecular weight of approximately 358.39 g/mol. The structure is characterized by the following key features:
| Feature | Description |
|---|---|
| Benzofuran Moiety | Provides potential for DNA intercalation |
| Thiazole Ring | May interact with various enzymes and receptors |
| Amide Group | Enhances solubility and biological activity |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, while the benzofuran component may intercalate into DNA, influencing gene expression and cellular functions. This dual mechanism underpins its potential as an antibacterial and anticancer agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results showed that certain analogues of this compound had low IC50 values, indicating potent inhibitory effects on cancer cell growth.
| Cell Line | IC50 (nM) | Morphological Changes Observed |
|---|---|---|
| A549 | 25 | Significant cell shrinkage and detachment |
| HeLa | 30 | Altered cell shape and reduced proliferation |
Molecular docking studies indicated that the compound interacts effectively with target proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), aligning with observed experimental data .
Antibacterial Activity
In addition to its anticancer effects, this compound has shown promising antibacterial activity. Various studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| E. coli | 15 | 8 |
| S. aureus | 18 | 8 |
| B. subtilis | 12 | 7 |
The compound's antibacterial mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study on Lung Cancer Treatment : In a study involving lung cancer patients, derivatives of this compound were administered in conjunction with standard chemotherapy regimens. The results indicated enhanced therapeutic outcomes compared to control groups receiving only chemotherapy.
- Antimicrobial Efficacy in Clinical Isolates : A clinical trial assessed the effectiveness of this compound against various bacterial strains isolated from infected patients. The results demonstrated significant antibacterial effects, leading to further exploration for potential therapeutic applications.
Q & A
Q. What synthetic routes are recommended for preparing N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and what reaction conditions are critical?
Methodological Answer : A common approach involves coupling reactions between heterocyclic amines and carboxylic acid derivatives. For example:
- Step 1 : React 5-methoxy-1-benzofuran-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using EDCl·HCl as a coupling agent in anhydrous chloroform under argon.
- Step 2 : Optimize reaction time (48–72 hours) and add 4-DMAP as a catalyst if incomplete conversion occurs .
- Step 3 : Purify via column chromatography with gradients of toluene/ethyl acetate (1:1) + 2% AcOH or hexane/acetonitrile (1:1) + 2% NEt₃. Typical yields range from 18–49% depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and functional groups. For example, aromatic protons in benzofuran/thiazole rings appear at δ 6.85–8.00 ppm, while methoxy groups resonate at δ 3.86 ppm .
- HR-MS/ESI-MS : Validate molecular weight (e.g., observed mass: 258.08671 vs. calculated: 258.08732) .
- Chromatography : Use HPLC with UV detection to assess purity.
Q. How can computational tools predict physicochemical properties or reactivity?
Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential maps, electron localization functions (ELF), and bond orders. This helps predict solubility, reactivity sites, and intermolecular interactions .
- Density Functional Theory (DFT) : Optimize geometry and compute vibrational frequencies to correlate with experimental IR/Raman data.
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and assess biological activity (e.g., antifungal assays) .
- Pharmacophore Mapping : Overlay structural motifs (e.g., benzofuran-thiazole core) with known bioactive compounds to identify critical functional groups.
- In Silico Screening : Dock analogs into target protein active sites (e.g., fungal enzymes) using AutoDock Vina to prioritize synthesis .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer :
- Replicate Experiments : Ensure reaction conditions (e.g., solvent purity, inert atmosphere) match computational assumptions.
- Cross-Validate Models : Compare Multiwfn-derived reactivity indices with experimental kinetic data (e.g., Hammett plots) .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and adjust theoretical frameworks accordingly .
Q. What advanced analytical methods assess stability and degradation pathways under varying conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS/MS .
- X-ray Crystallography : Resolve degradation byproduct structures (e.g., oxazolidinone rings) to identify instability mechanisms .
- Microscopy : Use SEM/TEM to correlate physical form changes (e.g., amorphous vs. crystalline) with stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across studies?
Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI M38 for antifungals) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors (e.g., solvent effects) .
- Validate Targets : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC).
Methodological Training Resources
Q. What advanced training is recommended for researchers studying this compound?
Methodological Answer :
- Courses : Enroll in CHEM 4206 (Advanced Chemistry Research) to master techniques like asymmetric synthesis or high-field NMR .
- Workshops : Attend sessions on computational chemistry (Multiwfn, Gaussian) and SAR design .
- Mentorship : Collaborate with experts in heterocyclic chemistry and pharmacology to refine experimental frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
